molecular formula C10H9F3O B065298 2',5'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 181828-02-4

2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No.: B065298
CAS No.: 181828-02-4
M. Wt: 202.17 g/mol
InChI Key: BFBOWVWCPWSAGW-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2’ and 5’ positions and a trifluoromethyl group at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride and 2,5-dimethylbenzene (xylenes) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

C6H4(CH3)2+(CF3CO)2OAlCl3C6H3(CH3)2COCF3+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + (\text{CF}_3\text{CO})_2\text{O} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCF}_3 + \text{HCl} C6​H4​(CH3​)2​+(CF3​CO)2​OAlCl3​​C6​H3​(CH3​)2​COCF3​+HCl

Industrial Production Methods

Industrial production of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like tantalum carbide or niobium carbide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone.

Scientific Research Applications

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a catalyst in oxidation reactions.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone involves its role as an organocatalyst. It facilitates the oxidation of sulfides to sulfoxides and sulfones by activating hydrogen peroxide. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the methyl groups at the 2’ and 5’ positions.

    2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: Contains methoxy groups instead of methyl groups.

    2,5-Dimethylfuran: A structurally similar compound but with a furan ring instead of a benzene ring.

Uniqueness

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBOWVWCPWSAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645219
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181828-02-4
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181828-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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